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Compound of Interest

Compound Name: 6-Methyl-3,5-heptadien-2-one

Cat. No.: B155787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-
Methyl-3,5-heptadien-2-one (CAS RN: 1604-28-0), a flavor and fragrance agent.[1] The

following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and

infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for

these analytical techniques. This information is crucial for the identification, characterization,

and quality control of this compound in research and industrial applications.

Mass Spectrometry (MS)
The mass spectrum of 6-Methyl-3,5-heptadien-2-one provides key information about its

molecular weight and fragmentation pattern, aiding in its structural elucidation. The compound

has a molecular formula of C₈H₁₂O and a molecular weight of 124.1803 g/mol .[2][3]

Data Presentation
The major fragments observed in the electron ionization (EI) mass spectrum are summarized in

the table below. The data is compiled from the NIST WebBook.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

109 100.0 [M-CH₃]⁺

43 85.9 [CH₃CO]⁺

81 59.8 [C₆H₉]⁺

124 46.4 [M]⁺ (Molecular Ion)

39 40.5 [C₃H₃]⁺

53 32.3 [C₄H₅]⁺

55 29.8 [C₄H₇]⁺

41 29.6 [C₃H₅]⁺

95 21.0 [M-C₂H₅]⁺

79 19.3 [C₆H₇]⁺

77 18.0 [C₆H₅]⁺

Experimental Protocol
A generalized protocol for obtaining a mass spectrum of a ketone like 6-Methyl-3,5-heptadien-
2-one using a gas chromatography-mass spectrometry (GC-MS) system is as follows:

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic

solvent (e.g., methanol, acetonitrile).

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

Chromatographic Separation: The vaporized sample is carried by an inert gas through a

capillary column, which separates the compound from any impurities.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. In electron ionization (EI), the molecules are bombarded with a high-energy

electron beam, causing them to lose an electron and form a positively charged molecular ion

([M]⁺).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b155787?utm_src=pdf-body
https://www.benchchem.com/product/b155787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation: The high energy of the electron beam also causes the molecular ion to

fragment into smaller, characteristic charged ions and neutral radicals.

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g.,

a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each fragment at a specific m/z, generating

the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a

compound. While specific, publicly available high-resolution spectra for 6-Methyl-3,5-
heptadien-2-one are limited, data from various sources indicate the expected chemical shift

regions for its protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Data (Predicted)
Based on the structure of 6-Methyl-3,5-heptadien-2-one, an α,β-unsaturated ketone, the

following proton chemical shifts are anticipated. The proton numbering corresponds to the

IUPAC name.

Proton
Chemical Shift
(ppm)

Multiplicity Integration

H1 (CH₃-C=O) ~2.1 Singlet 3H

H3 ~6.0-6.5 Doublet 1H

H4 ~7.0-7.5 Doublet of doublets 1H

H5 ~5.8-6.2 Doublet 1H

H7 (CH₃) ~1.9 Singlet 3H

H7' (CH₃) ~1.9 Singlet 3H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the specific stereoisomer ((E) or (Z)).
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¹³C NMR Data
A literature reference by R. Hollenstein and W. Von Philipsborn in Helvetica Chimica Acta

(1972) provides ¹³C NMR data for this compound.[3][4] While the full paper is not readily

accessible, the instrument used was a Varian XL-100.[1] The expected chemical shifts are as

follows:

Carbon Chemical Shift (ppm)

C1 (CH₃-C=O) ~25-30

C2 (C=O) ~195-200

C3 ~130-140

C4 ~140-150

C5 ~125-135

C6 ~150-160

C7 (CH₃) ~20-25

C8 (CH₃) ~20-25

Experimental Protocol (General)
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is often added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

Data Acquisition:

¹H NMR: A series of radiofrequency pulses are applied to the sample, and the resulting

free induction decay (FID) signal is recorded. Multiple scans are typically acquired and

averaged to improve the signal-to-noise ratio.
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¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans

and often a longer relaxation delay are required to obtain a spectrum with a good signal-

to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing

C-H coupling.

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier

transform. The spectrum is then phased and baseline-corrected. The chemical shifts are

referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Methyl-3,5-heptadien-2-one will show characteristic absorption bands for its

carbonyl group and carbon-carbon double bonds. The NIST WebBook provides access to a

gas-phase IR spectrum of this compound.[2]

Data Presentation
Functional Group Expected Absorption Range (cm⁻¹)

C=O (α,β-unsaturated ketone) 1650 - 1685

C=C (conjugated alkene) 1600 - 1650

C-H (sp² hybridized) 3010 - 3100

C-H (sp³ hybridized) 2850 - 3000

Experimental Protocol (General)
Sample Preparation:

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl

or KBr).

Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or

dissolved in a suitable solvent to be analyzed in a liquid cell.

Background Spectrum: A background spectrum of the empty sample holder (or the pure

solvent) is recorded.
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Sample Spectrum: The prepared sample is placed in the spectrometer, and the IR spectrum

is recorded. The instrument measures the absorption of infrared radiation at different

wavenumbers.

Data Processing: The final spectrum is generated by ratioing the sample spectrum against

the background spectrum.

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectral analysis of

6-Methyl-3,5-heptadien-2-one.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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